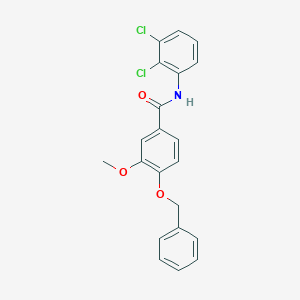![molecular formula C22H28N2O4S B426870 2-[4-(benzylsulfamoyl)phenoxy]-N-cycloheptylacetamide](/img/structure/B426870.png)
2-[4-(benzylsulfamoyl)phenoxy]-N-cycloheptylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(benzylsulfamoyl)phenoxy]-N-cycloheptylacetamide is a chemical compound with the molecular formula C22H28N2O4S and a molecular weight of 416.53372 g/mol This compound is known for its unique structure, which includes a benzylamino group, a sulfonyl group, and a cycloheptylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzylsulfamoyl)phenoxy]-N-cycloheptylacetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Benzylamino Group: The benzylamino group can be introduced through a nucleophilic substitution reaction, where a benzylamine reacts with a suitable electrophile.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride reacts with the benzylamine derivative.
Formation of the Phenoxy Group: The phenoxy group can be introduced through an etherification reaction, where a phenol derivative reacts with an appropriate alkylating agent.
Cycloheptylacetamide Formation: The final step involves the formation of the cycloheptylacetamide moiety through an amide bond formation reaction, where a cycloheptylamine reacts with an acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-[4-(benzylsulfamoyl)phenoxy]-N-cycloheptylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
2-[4-(benzylsulfamoyl)phenoxy]-N-cycloheptylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-[4-(benzylsulfamoyl)phenoxy]-N-cycloheptylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
2-[4-(benzylsulfamoyl)phenoxy]-N-cycloheptylacetamide can be compared with other similar compounds, such as:
- 2-{4-[(benzylamino)sulfonyl]phenoxy}-N-(2-phenylethyl)acetamide
- 2-{4-[(benzylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide
These compounds share similar structural features but differ in their specific substituents, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its cycloheptylacetamide moiety, which may confer distinct steric and electronic effects, leading to unique reactivity and interactions with molecular targets.
特性
分子式 |
C22H28N2O4S |
|---|---|
分子量 |
416.5g/mol |
IUPAC名 |
2-[4-(benzylsulfamoyl)phenoxy]-N-cycloheptylacetamide |
InChI |
InChI=1S/C22H28N2O4S/c25-22(24-19-10-6-1-2-7-11-19)17-28-20-12-14-21(15-13-20)29(26,27)23-16-18-8-4-3-5-9-18/h3-5,8-9,12-15,19,23H,1-2,6-7,10-11,16-17H2,(H,24,25) |
InChIキー |
QBCCGDVATYNETH-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3 |
正規SMILES |
C1CCCC(CC1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({[5-Chloro-2-methoxy(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B426788.png)

![N-(5-chloro-2-methoxyphenyl)-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B426793.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B426795.png)

![N-(2-ethoxyphenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B426798.png)
![Ethyl 2-[({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B426799.png)
![N-(3-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}propanamide](/img/structure/B426800.png)
![2-{[2-(acetylamino)phenyl]thio}-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B426801.png)
![N-[4-(benzyloxy)phenyl]-2-{[(4-methylphenyl)sulfonyl]amino}propanamide](/img/structure/B426804.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B426805.png)
![2-[2,3-dichloro(phenylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide](/img/structure/B426806.png)
![N-(3-chloro-4-methoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide](/img/structure/B426807.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B426809.png)
